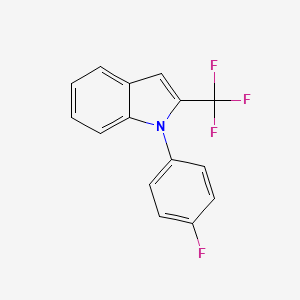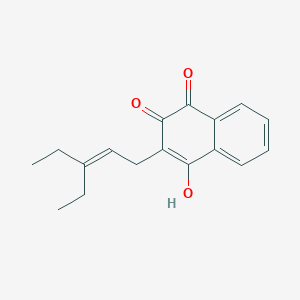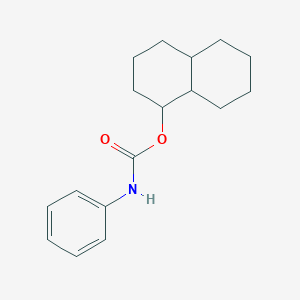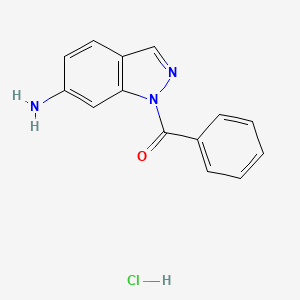
N4-(2-Chlorophenyl)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-Chlorophenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Chlorophenyl)quinazoline-4,6-diamine typically involves the reaction of anthranilic acid with 2-chloroaniline under specific conditions. The process includes the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N4-(2-Chlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified pharmacological properties .
Applications De Recherche Scientifique
N4-(2-Chlorophenyl)quinazoline-4,6-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N4-(2-Chlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its pharmacological effects.
Comparaison Avec Des Composés Similaires
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial activity.
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Exhibits remarkable anticancer activity.
Uniqueness: N4-(2-Chlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit multiple kinases and its potential as a multi-target therapeutic agent make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11ClN4 |
|---|---|
Poids moléculaire |
270.72 g/mol |
Nom IUPAC |
4-N-(2-chlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-1-2-4-13(11)19-14-10-7-9(16)5-6-12(10)17-8-18-14/h1-8H,16H2,(H,17,18,19) |
Clé InChI |
IFFPKQGHEWIOOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC=NC3=C2C=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
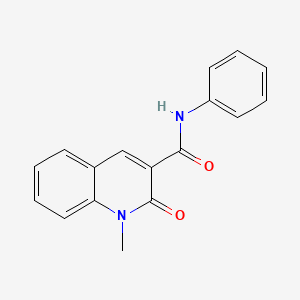
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)

